
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid
Descripción
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is an Fmoc-protected unnatural amino acid derivative. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . This compound features:
- Chirality: R-configuration at the α-carbon.
- Backbone: A six-carbon (hexanoic acid) chain.
- Substituents: A methyl group on the amino moiety and the Fmoc-protecting group.
The methyl substitution on the amino group introduces steric hindrance, which can influence coupling efficiency and conformational flexibility in peptide chains. Applications include the synthesis of modified peptides for drug discovery, protein interaction studies, and stapled peptides .
Propiedades
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZXDYZWHUAOEK-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194451 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217482-47-7 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217482-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301194451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
General Synthetic Strategy
The synthesis typically involves:
- Starting from the corresponding chiral amino acid (e.g., (R)-lysine or (R)-2-aminohexanoic acid derivatives).
- Protection of the α-amino group with the Fmoc moiety via reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
- Methylation of the amino nitrogen, often achieved via reductive amination or methylation agents.
- Protection of side-chain amino groups if present (e.g., tert-butoxycarbonyl (Boc) or acetamido groups) to prevent side reactions during peptide synthesis.
Detailed Reaction Conditions
Alternative Synthetic Routes
Some protocols start from protected lysine derivatives such as Fmoc-D-Lys(Boc)-OH, followed by selective methylation of the α-amino nitrogen and subsequent deprotection steps. This route leverages commercially available protected amino acids and allows for modular synthesis.
Industrial Scale Synthesis
Industrial preparation employs automated peptide synthesizers and large-scale reactors with:
- Continuous monitoring of reaction parameters (temperature, pH).
- Use of solid-phase supports for intermediate purification.
- Optimized solvent systems for yield and purity.
- Batch or flow chemistry approaches to enhance throughput.
Research Findings on Preparation Efficiency and Stereochemical Integrity
- Studies confirm that Fmoc protection under mild basic conditions minimizes racemization, preserving the (R)-configuration critical for biological activity.
- Methylation steps require careful stoichiometric control to avoid multiple methylations or side reactions; reductive amination methods provide high selectivity.
- Side-chain protection strategies (Boc, acetamido) effectively prevent side reactions during peptide elongation and can be removed orthogonally without affecting the Fmoc group.
- Purification by preparative HPLC or crystallization yields >95% purity, essential for downstream peptide synthesis applications.
Summary Data Table of Preparation Parameters
Parameter | Typical Conditions | Outcome/Notes |
---|---|---|
Fmoc Protection | Fmoc-Cl, Na2CO3, DCM, 0–5°C, 2–4 h | High yield, low racemization |
Amino Nitrogen Methylation | Methyl iodide or reductive amination, RT, 12–24 h | Selective methylation, stereochemistry retained |
Side-Chain Protection | Boc2O or Ac2O, TEA, DCM, RT, 1–3 h | Orthogonal protection, stable during peptide synthesis |
Purification | Crystallization or preparative HPLC | >95% purity, suitable for SPPS |
Typical Yield | 70–85% overall | Dependent on scale and purification |
Análisis De Reacciones Químicas
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments in the presence of coupling reagents like HATU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds resulting in dipeptides, tripeptides, or longer peptide chains.
Aplicaciones Científicas De Investigación
Applications in Peptide Synthesis
2.1 Fmoc Protection Strategy
The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). The use of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid allows for:
- Selective Protection: The Fmoc group protects the amino group during peptide synthesis, enabling the sequential addition of amino acids.
- Ease of Removal: The Fmoc group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides without harsh reagents.
Case Study: Synthesis of Laxaphycin B-Type Peptides
In a study focused on the synthesis of laxaphycin B-type peptides, this compound was employed as a building block. The research demonstrated the effectiveness of Fmoc chemistry in constructing these bioactive peptides, highlighting its utility in pharmaceutical applications .
Medicinal Chemistry Applications
3.1 Antitumor Activity
Research indicates that derivatives of this compound exhibit potential antitumor properties. These compounds can be modified to enhance their efficacy against various cancer cell lines.
3.2 Drug Delivery Systems
The compound's structural features enable it to be incorporated into drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs.
Mecanismo De Acción
The primary mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the sequential assembly of peptide chains.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations and their implications:
Key Comparisons
Stereochemistry :
- The target compound’s R-configuration contrasts with S-configured analogs (e.g., and ), which may affect peptide secondary structures and binding specificity .
Chain Length and Substituents :
- Hexanoic vs. Pentanoic/Heptanoic Acids: Longer chains (e.g., dec-9-enoic acid in ) enhance hydrophobicity, favoring membrane permeability, while shorter chains (e.g., pentanoic acid in ) improve aqueous solubility .
- Methylamino vs.
Actividad Biológica
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, a derivative of fluorenone, has garnered attention in recent research due to its potential biological activities. The fluorenone scaffold is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 482.57 g/mol. The compound features a fluorenyl moiety linked to a hexanoic acid derivative, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorenone derivatives. For instance, compounds derived from the fluorenone structure have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli . The substituents on the aryl moiety were found to be critical in determining both the spectrum and intensity of the inhibitory effects .
Case Study: Antimicrobial Evaluation
In a study assessing new O-aryl-carbamoyl-oxymino-fluorene derivatives, it was reported that certain compounds exhibited low inhibitory concentrations against multiple pathogens, suggesting that structural modifications could enhance bioactivity .
Compound Name | Bacterial Strain | Inhibition Concentration (μg/mL) |
---|---|---|
Tilorone | Bacillus anthracis | 100 |
Fluorenone Derivative | Staphylococcus aureus | 50 |
New Derivative | Escherichia coli | 75 |
Antiviral Activity
Fluorenone derivatives have also been investigated for their antiviral properties. For example, certain compounds showed promising results as inhibitors of Plasmodium falciparum, with moderate cytotoxicity against human cells . The selectivity of these compounds towards their targets indicates their potential for further development.
Case Study: Inhibition of Plasmodium falciparum
In vitro studies demonstrated that specific fluorenone-based compounds inhibited the growth of multidrug-resistant strains of P. falciparum, showcasing their potential as antimalarial agents .
Anticancer Activity
The anticancer properties of fluorenone derivatives are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have been identified as type I topoisomerase inhibitors, which play a crucial role in DNA replication and repair processes .
Case Study: Topoisomerase Inhibition
A series of 2,7-diamidofluorenones were synthesized and tested for antiproliferative activity. The results indicated that modifications in side chains significantly affected their efficacy as anticancer agents .
Compound | Activity Type | Mechanism |
---|---|---|
Tilorone | Antiproliferative | Type I topoisomerase inhibition |
Fluorenone Derivative | Cytotoxicity | Induction of apoptosis |
Q & A
Q. What are the standard protocols for synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid?
- Methodological Answer : The synthesis typically involves Fmoc-protection strategies. For example, a similar compound, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid, was synthesized using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in a 1:1 H₂O/acetone solution with Na₂CO₃ as a base. After stirring overnight, the product is purified via column chromatography (SiO₂) with gradients of MeOH in CH₂Cl₂ . Adjustments for the methylamino group in the target compound may require modified coupling agents (e.g., isobutyl chloroformate) and thioester intermediates .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including gloves and eye protection, due to acute toxicity (Category 4 for oral/dermal/inhalation) and skin/eye irritation risks . Avoid dust formation and ensure adequate ventilation .
- Storage : Store in a cool, dry place under inert atmosphere (e.g., argon) to prevent decomposition. Related Fmoc-protected compounds degrade under strong acids/bases or prolonged exposure to light .
Q. What characterization techniques are recommended for confirming the structure of this compound?
- Methodological Answer :
- LCMS : Confirm molecular weight (e.g., m/z 404.1 [M+H]⁺ for a phenyl thioester analog) .
- NMR : Analyze α-proton shifts (~4.5–5.5 ppm for Fmoc-protected amines) and methyl group signals (~1.5 ppm) .
- HPLC : Assess purity (>95%) using gradients of acetonitrile/water with 0.1% TFA .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent Optimization : Replace H₂O/acetone with THF/DMF for better solubility of hydrophobic intermediates .
- Temperature Control : Maintain reactions at 0–4°C to suppress racemization during coupling .
- Purification : Use reverse-phase HPLC instead of silica chromatography for polar byproducts .
- Data Contradiction Note : Yields vary widely (e.g., 17% for thioester derivatives vs. 38% for triazine analogs), suggesting solvent and reagent ratios are critical .
Q. What strategies can mitigate decomposition of the Fmoc group during synthesis?
- Methodological Answer :
- Avoid Basic Conditions : Fmoc groups hydrolyze in strong bases (e.g., >10% NH₃ in H₂O). Use mild bases like piperidine (20% in DMF) for deprotection .
- Stabilizing Agents : Add 1% ascorbic acid to scavenge free radicals in light-sensitive reactions .
- Monitoring : Track decomposition via TLC (Rf shift) or LCMS (loss of Fmoc mass + 222 Da) .
Q. How does the compound interact with biological systems in drug design applications?
- Methodological Answer :
- Peptide Conjugation : The Fmoc group enables solid-phase peptide synthesis (SPPS). For example, Fmoc-Lys(Alloc)-OH derivatives are used to build PROTACs and antibody-drug conjugates (ADCs) .
- Targeted Delivery : Analogous Fmoc-amino acids integrate into fluorescent ligands for receptor binding studies (e.g., CXCR2 antagonists) .
- Biological Activity : Phenylthio derivatives exhibit antioxidant properties, but specific data for this compound require further validation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.